molecular formula C24H20N2O4S B2617651 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 361481-79-0

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2617651
CAS No.: 361481-79-0
M. Wt: 432.49
InChI Key: OCJHYHQSDHFFRL-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage drug discovery and biochemical research, particularly in the field of oncology. Research Applications and Value: Anticancer Research: Thiazole derivatives are extensively investigated for their antitumor properties. They have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division in proliferating cells . Compounds with structural similarities to this benzamide have been patented and studied specifically for their use as antitumor agents . Versatile Pharmacological Potential: Beyond oncology, the thiazole moiety is a key structural component in compounds with a broad spectrum of biological activities. Research indicates potential applications for thiazole derivatives as antimicrobial, anti-inflammatory, and antiviral agents, making this compound a versatile candidate for probe and hit discovery in multiple disease areas . Structural Features: The molecular structure incorporates a 2,4-dimethoxyphenyl group and a phenoxybenzamide group attached to the central thiazole ring. This configuration is designed to modulate the compound's physicochemical properties, such as lipophilicity and binding affinity, which are critical for interacting with biological targets. The compound's structure aligns with research strategies that use heterocyclic cores to engineer potency and selectivity for specific biological targets . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and evaluation of novel bioactive molecules aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-18-11-12-20(22(14-18)29-2)21-15-31-24(25-21)26-23(27)16-7-6-10-19(13-16)30-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHYHQSDHFFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting phenoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning: 2,4-Dimethoxy substitution (target) vs.
  • Phenoxy vs. Halogen Substituents: The 3-phenoxy group may reduce cytotoxicity compared to halogenated analogs (e.g., 5c) but could limit solubility .
  • Thiazole Core Modifications: N-Alkylation (e.g., ’s imino-thiazole) versus S-alkylation () impacts tautomerism and bioavailability .

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a dimethoxyphenyl group, and a phenoxybenzamide moiety. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, and it has unique structural characteristics that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_{2}O_{4}S
Molecular Weight364.44 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has shown effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). The mechanism of action involves inhibition of bacterial RNA polymerase (RNAP), disrupting essential cellular processes necessary for bacterial survival .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported a reduction in tumor growth in xenograft models treated with this compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of RNA Polymerase : The compound binds to the switch region of bacterial RNAP, preventing transcription and leading to cell death.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study conducted on clinical isolates revealed that the compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against MRSA strains .
  • Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .

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